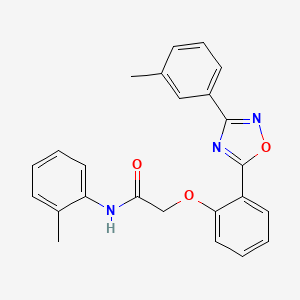
N-(o-tolyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(o-tolyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as OTD-002, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. It belongs to the class of oxadiazole derivatives and has been studied extensively for its mechanism of action and physiological effects.
Aplicaciones Científicas De Investigación
N-(o-tolyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and neuroprotective effects in various animal models. It has also been found to have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound has been tested in vitro and in vivo and has shown promising results in reducing oxidative stress and inflammation in neuronal cells.
Mecanismo De Acción
The mechanism of action of N-(o-tolyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). It also acts as an antioxidant by reducing the production of reactive oxygen species (ROS) and increasing the activity of antioxidant enzymes. Additionally, it has been found to regulate the expression of genes involved in neuronal survival and synaptic plasticity.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in animal models of inflammation. It also reduces the levels of ROS and increases the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). This compound has been found to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(o-tolyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has several advantages for lab experiments. It is a well-characterized compound with a reproducible synthesis method. It has been extensively studied for its mechanism of action and physiological effects, and its potential therapeutic applications have been validated in various animal models. However, the limitations of this compound include its limited solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the research on N-(o-tolyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. One potential direction is to investigate its efficacy in human clinical trials for the treatment of neurodegenerative diseases. Another direction is to explore its potential applications in other inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to understand the long-term effects and safety of this compound. Finally, the development of more efficient and cost-effective synthesis methods for this compound could facilitate its widespread use in research and potential therapeutic applications.
Conclusion:
In conclusion, this compound, or this compound, is a promising compound with potential therapeutic applications in the treatment of neurodegenerative diseases and other inflammatory conditions. Its mechanism of action involves the inhibition of pro-inflammatory cytokines and enzymes, as well as its antioxidant properties. While this compound has several advantages for lab experiments, further research is needed to fully understand its potential applications and long-term effects.
Métodos De Síntesis
The synthesis of N-(o-tolyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves the reaction of o-toluidine and m-tolyl isocyanate to form N-(o-tolyl)-m-tolylurea. This intermediate is then treated with chloroacetyl chloride and sodium hydroxide to obtain this compound. The synthesis method has been reported in various scientific journals and is considered to be efficient and reproducible.
Propiedades
IUPAC Name |
N-(2-methylphenyl)-2-[2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-16-8-7-10-18(14-16)23-26-24(30-27-23)19-11-4-6-13-21(19)29-15-22(28)25-20-12-5-3-9-17(20)2/h3-14H,15H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKYSUFRFGNTKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

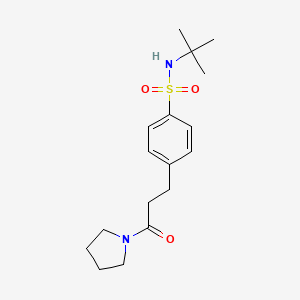
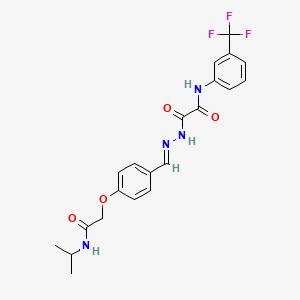
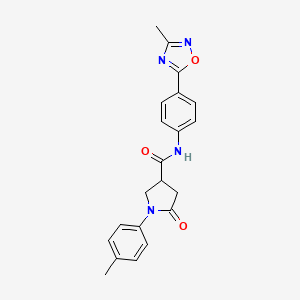
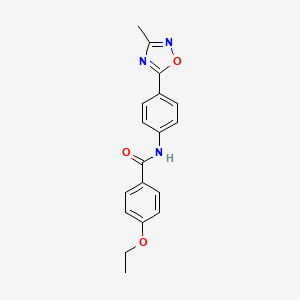
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7697014.png)

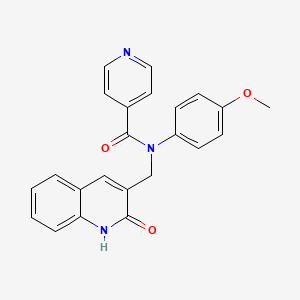


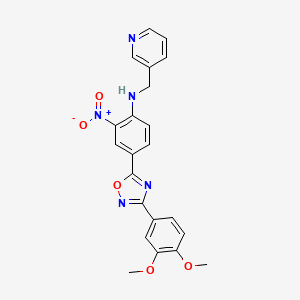
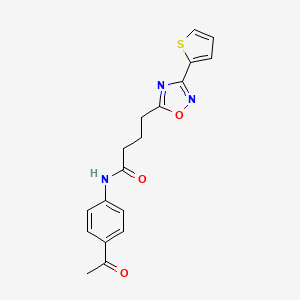
![3,4-dimethoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7697068.png)

![2-(N-methyl4-chlorobenzenesulfonamido)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7697090.png)